![molecular formula C17H13NO2S B2622741 Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate CAS No. 320420-94-8](/img/structure/B2622741.png)
Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of thiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Antioxidant Properties
Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate exhibits antioxidant activity due to its thiazole ring structure. Thiazoles are known to scavenge free radicals and protect cells from oxidative stress. Researchers have investigated its potential as a natural antioxidant in food preservation and health supplements .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives, including Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, have shown promise as analgesics and anti-inflammatory agents. These compounds may inhibit pain pathways and reduce inflammation by modulating cytokines and enzymes .
Antimicrobial and Antifungal Activity
Thiazoles possess antimicrobial and antifungal properties. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate could be explored as a potential agent against bacterial and fungal infections. Researchers have investigated its efficacy against various pathogens .
Antiviral Potential
Thiazole derivatives have been studied for their antiviral activity. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate might exhibit inhibitory effects against certain viruses. Further research is needed to explore its mechanism of action and potential clinical applications .
Diuretic Properties
Thiazoles can influence renal function and fluid balance. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate may have diuretic effects, making it relevant for conditions related to fluid retention and kidney health .
Neuroprotective Effects
Thiazole derivatives have been investigated for their neuroprotective potential. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate could play a role in preserving neuronal health and preventing neurodegenerative diseases. Studies have explored its impact on neuronal cell lines and animal models .
Antitumor and Cytotoxic Activity
Thiazoles, including Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, have demonstrated antitumor and cytotoxic effects. Researchers have evaluated their impact on cancer cell lines, highlighting their potential as chemotherapeutic agents .
Chemical Reaction Accelerators
Thiazoles serve as building blocks in organic synthesis. Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate can participate in various chemical reactions, making it valuable in drug discovery and material science .
Safety and Hazards
Future Directions
Thiazoles have been widely used in the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles . Therefore, compounds with a structure similar to thiazoles may provide new insights for antifungal drug development .
Mechanism of Action
Target of Action
Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is a compound that belongs to the thiazole class of molecules . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQGTUOPWSBROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate |
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